molecular formula C8H5BrClFN2 B13888267 5-Bromo-3-chloro-4-fluoro-2-methyl-2H-indazole

5-Bromo-3-chloro-4-fluoro-2-methyl-2H-indazole

Cat. No.: B13888267
M. Wt: 263.49 g/mol
InChI Key: NMWIPTLLODTAKK-UHFFFAOYSA-N
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Description

5-Bromo-3-chloro-4-fluoro-2-methyl-2H-indazole: is a heterocyclic aromatic compound that belongs to the indazole family. Indazoles are known for their diverse biological activities and are used in various medicinal and industrial applications. The compound’s structure includes a bromine, chlorine, and fluorine atom, making it a halogenated indazole derivative.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-3-chloro-4-fluoro-2-methyl-2H-indazole typically involves multi-step reactions starting from commercially available precursors. One common method includes:

    Halogenation: Introduction of bromine, chlorine, and fluorine atoms into the indazole ring.

    Cyclization: Formation of the indazole ring through cyclization reactions involving hydrazine derivatives and substituted benzaldehydes.

    Substitution: Introduction of the methyl group at the 2-position through alkylation reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale halogenation and cyclization processes, often using transition metal catalysts to improve yield and selectivity. The use of continuous flow reactors can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, often using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of palladium on carbon.

    Substitution: Halogen atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Hydrogen gas (H₂), palladium on carbon (Pd/C)

    Substitution: Sodium hydroxide (NaOH), potassium tert-butoxide (KOtBu)

Major Products

    Oxidation: Formation of carboxylic acids or ketones

    Reduction: Formation of dehalogenated products

    Substitution: Formation of substituted indazole derivatives

Scientific Research Applications

Chemistry

In chemistry, 5-Bromo-3-chloro-4-fluoro-2-methyl-2H-indazole is used as a building block for the synthesis of more complex molecules. Its halogenated structure makes it a versatile intermediate in organic synthesis.

Biology

The compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. Researchers investigate its interactions with various biological targets to develop new therapeutic agents.

Medicine

In medicine, derivatives of this compound are explored for their potential as drug candidates. Their ability to modulate specific biological pathways makes them promising leads in drug discovery.

Industry

Industrially, the compound is used in the development of agrochemicals, dyes, and other specialty chemicals. Its unique structure allows for the creation of products with specific desired properties.

Mechanism of Action

The mechanism of action of 5-Bromo-3-chloro-4-fluoro-2-methyl-2H-indazole involves its interaction with molecular targets such as enzymes and receptors. The halogen atoms in the compound can form strong interactions with these targets, leading to inhibition or activation of specific pathways. For example, it may inhibit enzymes involved in inflammation, thereby exerting anti-inflammatory effects.

Comparison with Similar Compounds

Similar Compounds

  • 5-Bromo-4-fluoro-2-methyl-1H-indazole
  • 3-Chloro-4-fluoro-2-methyl-1H-indazole
  • 5-Bromo-3-chloro-2-methyl-1H-indazole

Uniqueness

5-Bromo-3-chloro-4-fluoro-2-methyl-2H-indazole is unique due to its specific combination of halogen atoms and the position of the methyl group. This unique structure imparts distinct chemical and biological properties, making it valuable in various research and industrial applications.

Properties

Molecular Formula

C8H5BrClFN2

Molecular Weight

263.49 g/mol

IUPAC Name

5-bromo-3-chloro-4-fluoro-2-methylindazole

InChI

InChI=1S/C8H5BrClFN2/c1-13-8(10)6-5(12-13)3-2-4(9)7(6)11/h2-3H,1H3

InChI Key

NMWIPTLLODTAKK-UHFFFAOYSA-N

Canonical SMILES

CN1C(=C2C(=N1)C=CC(=C2F)Br)Cl

Origin of Product

United States

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